molecular formula C26H28N4O2 B14984132 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B14984132
M. Wt: 428.5 g/mol
InChI Key: KRDKZCCQPWXUES-UHFFFAOYSA-N
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Description

2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features a piperazine ring, a quinazolinone core, and various substituents. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and quinazolinone-based molecules. Examples include:

Uniqueness

What sets 2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one apart is its unique combination of structural features, which may confer distinct pharmacological properties. Its specific arrangement of functional groups and rings can result in unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C26H28N4O2

Molecular Weight

428.5 g/mol

IUPAC Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]-4-methyl-7-phenyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C26H28N4O2/c1-18-25-23(15-20(16-24(25)31)19-7-4-3-5-8-19)28-26(27-18)30-13-11-29(12-14-30)21-9-6-10-22(17-21)32-2/h3-10,17,20H,11-16H2,1-2H3

InChI Key

KRDKZCCQPWXUES-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC(=CC=C4)OC)CC(CC2=O)C5=CC=CC=C5

Origin of Product

United States

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